molecular formula C24H25FN4O4S B2905014 N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide CAS No. 451500-34-8

N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide

Cat. No.: B2905014
CAS No.: 451500-34-8
M. Wt: 484.55
InChI Key: NGJVUPZPKPNWNP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a fluorobenzamide moiety, and a pyridinylpiperazine sulfonyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyphenol, undergoes a nucleophilic substitution reaction with a suitable halogenated benzene derivative to form the ethoxyphenyl intermediate.

    Introduction of the Fluorobenzamide Moiety: The ethoxyphenyl intermediate is then reacted with a fluorinated benzoyl chloride under basic conditions to introduce the fluorobenzamide group.

    Formation of the Pyridinylpiperazine Sulfonyl Group: The final step involves the reaction of the intermediate with pyridinylpiperazine and a sulfonylating agent, such as sulfonyl chloride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O4S/c1-2-33-22-8-4-3-7-21(22)27-24(30)19-17-18(10-11-20(19)25)34(31,32)29-15-13-28(14-16-29)23-9-5-6-12-26-23/h3-12,17H,2,13-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVUPZPKPNWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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